2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13730807
InChI: InChI=1S/C11H15NO3/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8/h1-2,7-8,13H,3-6,12H2
SMILES: C1COCCC1OC2=CC(=C(C=C2)N)O
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol

2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol

CAS No.:

Cat. No.: VC13730807

Molecular Formula: C11H15NO3

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol -

Specification

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
IUPAC Name 2-amino-5-(oxan-4-yloxy)phenol
Standard InChI InChI=1S/C11H15NO3/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8/h1-2,7-8,13H,3-6,12H2
Standard InChI Key FYNBAEXUQUTEDO-UHFFFAOYSA-N
SMILES C1COCCC1OC2=CC(=C(C=C2)N)O
Canonical SMILES C1COCCC1OC2=CC(=C(C=C2)N)O

Introduction

Chemical Structure and Physicochemical Properties

The IUPAC name 2-amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol defines a benzene ring substituted with three distinct groups:

  • A hydroxyl group (-OH) at the 1-position (phenolic moiety)

  • An amino group (-NH2_2) at the 2-position

  • A tetrahydropyran-4-yloxy group (-O-(tetrahydro-2H-pyran-4-yl)) at the 5-position

The tetrahydropyran (THP) ring is a six-membered oxygen-containing heterocycle with four saturated carbons, contributing to the compound’s stereoelectronic profile. Comparative analysis of structurally analogous compounds, such as 4-((tetrahydro-2H-pyran-2-yl)oxy)phenol , reveals that THP ethers often enhance solubility and stability compared to simpler alkoxy substituents. For instance, the THP group in confers a melting point range of 110–115°C and a purity of 98%, suggesting similar thermal and analytical characteristics for the target compound .

Property2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol (Predicted)4-((Tetrahydro-2H-pyran-2-yl)oxy)phenol
Molecular FormulaC11_{11}H15_{15}NO3_3C11_{11}H14_{14}O3_3
Molecular Weight209.24 g/mol194.23 g/mol
Physical FormCrystalline solidWhite to off-white powder
SolubilityModerate in polar aprotic solventsSoluble in THF, DMSO
StabilitySensitive to oxidation (amine group)Stable under inert atmosphere

The amino group introduces susceptibility to aerial oxidation, necessitating storage under inert conditions .

Synthetic Methodologies

Key Reaction Strategies

The synthesis of 2-amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol likely involves multi-step sequences leveraging protective group chemistry and regioselective functionalization. Insights from asymmetric syntheses of THP-containing compounds provide critical guidance:

  • Protection of Phenolic OH:
    Mitsunobu reactions or nucleophilic substitutions using THP-derived alcohols could install the tetrahydropyranyl ether. For example, demonstrates THP ether formation via treatment of epoxides with Grignard reagents (e.g., EtMgBr), achieving 78% yield and 99% enantiomeric excess .

  • Introduction of Amino Group:
    Direct amination via Buchwald-Hartwig coupling or reductive amination of nitro precursors may be employed. In , Pd-catalyzed carbonylation and iodination steps enabled precise functionalization of naphthoate intermediates .

  • Deprotection and Final Functionalization:
    Acid-catalyzed cleavage of protective groups (e.g., THP deprotection with HCl) is a common strategy, as seen in the synthesis of cyclic N-acyl O-amino phenol derivatives .

Hypothetical Synthesis Pathway

A plausible route involves:

  • Selective THP Protection:
    React phenol with 4-bromotetrahydropyran under Mitsunobu conditions to form 5-((tetrahydro-2H-pyran-4-yl)oxy)phenol.

  • Nitration/Reduction:
    Introduce a nitro group at the 2-position via electrophilic aromatic substitution, followed by reduction to -NH2_2 using H2_2/Pd-C.

  • Purification:
    Chromatographic separation (e.g., silica gel with EtOAc/hexanes) yields the final product.

Reactivity and Functionalization

The compound’s reactivity is governed by three key sites:

  • Phenolic OH: Participates in hydrogen bonding and electrophilic substitutions.

  • Amino Group: Prone to acylation, alkylation, and Schiff base formation.

  • THP Ether: Resistant to basic conditions but cleavable under acidic hydrolysis.

Comparative studies of THP-protected phenols ( ) highlight stability in neutral and alkaline environments, making them suitable for stepwise syntheses . The amino group’s nucleophilicity enables conjugation with carbonyl compounds, as demonstrated in , where HATU-mediated couplings achieved 90% efficiency .

Industrial and Research Applications

  • Pharmaceutical Intermediates:
    The compound’s amine and ether functionalities make it a versatile precursor for antitumor or antimicrobial agents.

  • Materials Science:
    Phenolic-THP hybrids could stabilize polymers or act as ligands in catalytic systems.

Challenges and Future Directions

  • Synthetic Optimization:
    Improving regioselectivity in amination and reducing protective group steps are critical.

  • Biological Profiling:
    In vitro assays against bacterial/viral targets and cytotoxicity studies are needed.

  • Computational Modeling: DFT studies could predict reactivity hotspots and guide derivative design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator